molecular formula C8H9BrO2 B8266607 4-Bromo-3-methoxy-5-methylphenol

4-Bromo-3-methoxy-5-methylphenol

Cat. No.: B8266607
M. Wt: 217.06 g/mol
InChI Key: PVWBMFLLBACRJL-UHFFFAOYSA-N
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Description

4-Bromo-3-methoxy-5-methylphenol is a high-value brominated phenol derivative that serves as a versatile chemical intermediate in organic synthesis and medicinal chemistry research. Its molecular structure, featuring a phenolic hydroxyl group, a bromine atom, and methoxy and methyl substituents, provides multiple sites for chemical modification, making it a valuable scaffold for constructing more complex molecules . In pharmaceutical research, this compound is of significant interest for the development of novel antitumor agents. Structural analogs, such as bromo- and methoxy-substituted benzenesulphonamides, have demonstrated potent antiproliferative activity against human tumor cell lines, including MCF-7, HeLa, and HT-29 . These compounds frequently act by inhibiting tubulin polymerization, disrupting microtubule formation, arresting the cell cycle at the G2/M phase, and inducing apoptotic cell death . The bromine atom on the aromatic ring is a key feature that enhances biological activity and allows for further functionalization via metal-catalyzed cross-coupling reactions. Furthermore, related brominated methoxy phenols have been investigated for their antimicrobial and antioxidant properties in phytochemical studies . Researchers utilize this compound as a key precursor in coupling reactions, etherifications, and esterifications, contributing to the synthesis of potential pharmaceuticals, agrochemicals, and specialty chemicals . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-3-methoxy-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-5-3-6(10)4-7(11-2)8(5)9/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWBMFLLBACRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxy-5-methylphenol typically involves the bromination of 3-methoxy-5-methylphenol. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-methoxy-5-methylphenol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: 3-Methoxy-5-methylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Antiseptic Formulations

4-Bromo-3-methoxy-5-methylphenol is recognized for its antimicrobial properties , making it a valuable component in antiseptic products. It is commonly used in healthcare settings for skin disinfectants. The compound's efficacy against a range of pathogens contributes to its popularity in formulating antiseptics that are effective yet safe for skin application .

Pharmaceutical Development

In the realm of pharmaceuticals, this compound serves as an intermediate in the synthesis of various drugs. Notably, it plays a crucial role in developing anti-inflammatory and analgesic medications. Research indicates that derivatives of this compound exhibit significant biological activity, making them promising candidates for further pharmaceutical exploration .

Analytical Chemistry

The compound is utilized as a reagent in analytical chemistry, aiding in the detection and quantification of other substances. Its ability to enhance the accuracy of chemical analyses makes it an essential tool for chemists. Studies have demonstrated its effectiveness in various analytical methods, contributing to advancements in chemical detection techniques .

Industrial Applications

In industrial settings, this compound is employed in the production of dyes and pigments . Its vibrant color properties are beneficial for manufacturers in textiles and plastics, making it an attractive option for those seeking high-quality colorants. The compound's versatility allows it to be adapted for various industrial uses, further expanding its application scope .

Research in Biochemistry

The compound plays a significant role in biochemical research , particularly in studying enzyme inhibition and metabolic pathways. It has been used to explore new therapeutic targets, particularly concerning cancer treatment. For instance, research has indicated that certain brominated phenols can inhibit tubulin polymerization, which is crucial for cell division and has implications for developing anticancer therapies . A study highlighted that compounds related to this compound demonstrated potent cytotoxicity against human tumor cell lines by disrupting microtubule networks and inducing cell cycle arrest .

Table 1: Summary of Applications

Application AreaDescriptionKey Findings
Antiseptic FormulationsUsed in skin disinfectants due to antimicrobial propertiesEffective against various pathogens
Pharmaceutical DevelopmentIntermediate for anti-inflammatory and analgesic drugsSignificant biological activity observed
Analytical ChemistryReagent for chemical analysisEnhances accuracy of detection methods
Industrial ApplicationsProduction of dyes and pigmentsContributes vibrant colors to textiles and plastics
Biochemistry ResearchStudies enzyme inhibition and metabolic pathwaysInhibits tubulin polymerization; potential anticancer agent

Case Study: Anticancer Activity

A notable study investigated the cytotoxic effects of brominated phenols on cancer cell lines such as HeLa and MCF7. The results indicated that these compounds could significantly disrupt microtubule formation at micromolar concentrations, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis . This research underscores the potential of this compound derivatives as novel anticancer agents.

Mechanism of Action

The mechanism by which 4-Bromo-3-methoxy-5-methylphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

2-Bromo-5-methoxy-3-methylphenol (C₈H₉BrO₂)
  • Synthesis: Synthesized alongside 4-bromo-3-methoxy-5-methylphenol but with a lower yield (23% vs. 45%) due to steric or electronic effects during bromination .
  • For example, the bromine at position 2 may hinder participation in coupling reactions compared to the 4-bromo isomer .

Halogenated Derivatives

4-Bromo-3-chloro-5-methylphenol (C₇H₆BrClO, MW 221.48 g/mol)
  • Properties: Features a chloro substituent at position 3. Limited data are available, but the chloro group’s electron-withdrawing nature may enhance acidity compared to methoxy derivatives .
4-Bromo-2-chloro-5-methylphenol (C₇H₆BrClO, MW 221.48 g/mol)
  • Melting Point: 70–70.5 °C, significantly lower than this compound, highlighting the methoxy group’s role in stabilizing crystal lattice interactions .
  • Acidity : Predicted pKa = 8.05, suggesting moderate acidity influenced by the chloro substituent .

Substituted Phenols

4-Bromo-3-methylphenol (C₇H₇BrO, MW 187.04 g/mol)
  • Structure: Lacks the methoxy group, reducing steric bulk and altering electronic properties. This may enhance solubility in non-polar solvents compared to methoxy-containing analogs .

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Notable Reactivity/Applications
This compound C₈H₉BrO₂ 217.06 117.8 Br, OCH₃, CH₃ Suzuki coupling
2-Bromo-5-methoxy-3-methylphenol C₈H₉BrO₂ 217.06 N/A Br, OCH₃, CH₃ Lower synthetic yield
4-Bromo-3-methylphenol C₇H₇BrO 187.04 N/A Br, CH₃ Simplified structure for solubility studies
4-Bromo-2-chloro-5-methylphenol C₇H₆BrClO 221.48 70–70.5 Br, Cl, CH₃ Moderate acidity (pKa 8.05)

Discussion of Structural Influences

  • Substituent Position: The 4-bromo substitution in this compound facilitates cross-coupling reactions, while the 2-bromo isomer’s steric hindrance limits reactivity .
  • Electron Effects: Methoxy groups donate electron density, reducing acidity compared to chloro-substituted analogs. For instance, 4-Bromo-2-chloro-5-methylphenol’s pKa (8.05) is lower than typical methoxy phenols (~10–12) .

Q & A

Q. What are the optimal synthetic routes for 4-bromo-3-methoxy-5-methylphenol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves bromination of 3-methoxy-5-methylphenol using electrophilic aromatic substitution. Key factors include:
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance bromine activation .
  • Catalysts : Lewis acids like FeBr₃ improve regioselectivity for the para position relative to the methoxy group .
  • Temperature : Controlled heating (50–70°C) minimizes side products like dibrominated derivatives .
    Table 1 : Comparative Yields Under Different Conditions
SolventCatalystTemp. (°C)Yield (%)
DMFFeBr₃6078
CHCl₃None2535
AcOHH₂SO₄7062

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks based on substituent effects:
  • Methoxy (-OCH₃) resonates at δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C) .
  • Aromatic protons adjacent to bromine show deshielding (δ 7.2–7.5 ppm) .
  • Mass Spectrometry : Molecular ion [M]⁺ at m/z 232 (C₈H₇BrO₂) confirms molecular weight .

Advanced Research Questions

Q. How does the position of bromine in brominated methoxyphenols influence their reactivity in cross-coupling reactions?

  • Methodological Answer : Regioselectivity in Suzuki-Miyaura couplings depends on steric and electronic effects:
  • Ortho-Bromine : Hinders coupling due to steric bulk near the methoxy group .
  • Para-Bromine (as in this compound): Facilitates Pd-catalyzed coupling with arylboronic acids (yields >80%) .
    Key Insight : DFT calculations show bromine’s electron-withdrawing effect activates the aromatic ring for nucleophilic attack .

Q. What strategies resolve contradictions in reported biological activity data for brominated phenolic compounds?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition) may arise from:
  • Assay Conditions : pH variations alter protonation states of phenolic -OH groups, affecting binding .
  • Purity : HPLC-MS validation (>95% purity) ensures activity correlates with the target compound .
    Case Study : Contradictory COX-2 inhibition data for 4-bromo-3-methoxyphenol analogs were resolved by standardizing assay protocols .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

  • Methodological Answer :
  • ADMET Predictions : Use QSAR models to predict logP (optimal ~2.5) and cytochrome P450 interactions .
  • Metabolite Identification : MD simulations identify vulnerable sites (e.g., methoxy demethylation) .
    Example : Methylation of the phenolic -OH in this compound reduces Phase I metabolism by 40% .

Data-Driven Analysis

Table 2 : Comparative Reactivity of Brominated Phenolic Derivatives

CompoundSuzuki Coupling Yield (%)LogPCOX-2 IC₅₀ (µM)
This compound822.312.5
5-Bromo-2-methoxyphenol451.828.7
2-Bromo-4-methoxyphenylacetic acid672.618.9

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-methoxy-5-methylphenol
Reactant of Route 2
4-Bromo-3-methoxy-5-methylphenol

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